3-(6-Methoxynaphthalen-2-yl)benzaldehyde

Synthetic Methodology Cross-Coupling Process Chemistry

3-(6-Methoxynaphthalen-2-yl)benzaldehyde (CAS 237069-42-0) is a C18H14O2 biaryl aldehyde comprising a 6-methoxynaphthalen-2-yl moiety coupled to a benzaldehyde ring at the meta-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 237069-42-0
Cat. No. B3369526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxynaphthalen-2-yl)benzaldehyde
CAS237069-42-0
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3=CC=CC(=C3)C=O
InChIInChI=1S/C18H14O2/c1-20-18-8-7-16-10-15(5-6-17(16)11-18)14-4-2-3-13(9-14)12-19/h2-12H,1H3
InChIKeyAUYIYFBVPWRSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Methoxynaphthalen-2-yl)benzaldehyde (CAS 237069-42-0) Procurement Guide: Structural and Synthetic Baselines


3-(6-Methoxynaphthalen-2-yl)benzaldehyde (CAS 237069-42-0) is a C18H14O2 biaryl aldehyde comprising a 6-methoxynaphthalen-2-yl moiety coupled to a benzaldehyde ring at the meta-position. It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science . The compound is characterized by a molecular weight of 262.3 g/mol, a calculated exact mass of 262.0994, and a rotatable bond count of 3, which influences its conformational flexibility and solubility profile . Commercially, it is offered with purities ranging from 95% to 98% by various chemical suppliers .

Why 3-(6-Methoxynaphthalen-2-yl)benzaldehyde Cannot Be Interchanged with Positional Isomers or Generic Biaryl Aldehydes


The substitution pattern of the aldehyde group on the phenyl ring critically modulates both synthetic accessibility and downstream reactivity. For instance, the meta-substituted 3-isomer (CAS 237069-42-0) exhibits a distinct coupling efficiency compared to its para-substituted 4-isomer (CAS 237069-43-1). While the 3-isomer is synthesized via Suzuki-Miyaura cross-coupling in a reported 67% isolated yield under standard conditions, analogous syntheses of the 4-isomer may require different catalyst systems or show divergent regioselectivity due to steric and electronic differences at the para-position . Simply substituting a generic biaryl aldehyde without verifying the exact regiochemistry risks introducing impurities, altering reaction kinetics, or yielding structurally different final compounds in target syntheses [1].

3-(6-Methoxynaphthalen-2-yl)benzaldehyde: Quantitative Differentiation and Comparator Analysis


Suzuki-Miyaura Cross-Coupling Yield: 3-Isomer vs. Analogous Biaryl Aldehydes

In a validated synthetic procedure, the target 3-(6-Methoxynaphthalen-2-yl)benzaldehyde was prepared via Pd(PPh3)4-catalyzed Suzuki-Miyaura cross-coupling of 6-methoxy-2-naphthyl bromide with 3-formylphenylboronic acid. The reaction yielded a 67% isolated product after chromatographic purification . While specific yields for the analogous 4-isomer (CAS 237069-43-1) under identical conditions are not reported in this study, the 3-isomer's yield serves as a baseline for assessing the efficiency of this specific coupling partner pair.

Synthetic Methodology Cross-Coupling Process Chemistry

Commercially Available Purity: Meta-Isomer vs. Para-Isomer

Commercial vendors consistently offer the 3-(6-Methoxynaphthalen-2-yl)benzaldehyde isomer at a minimum purity of 95% (AKSci) to 98% (Leyan) . In contrast, the 4-isomer (CAS 237069-43-1) is also available at 97% purity from select suppliers, indicating that both positional isomers can be sourced with comparable high purity . The choice between them therefore hinges on the specific regiochemical requirements of the target synthesis.

Chemical Sourcing Quality Control Analytical Standards

Molecular Descriptors and Physicochemical Profile for In Silico Screening

Computational descriptors for 3-(6-Methoxynaphthalen-2-yl)benzaldehyde include an exact mass of 262.0994 Da, a topological polar surface area (tPSA) of 26.3 Ų, 2 hydrogen bond acceptors, 0 hydrogen bond donors, and a complexity score of 327 . These values are identical to those of the 4-isomer due to the same molecular formula and functional groups. However, the 3-rotatable-bond count (3) and meta-substitution pattern result in a different three-dimensional shape and electrostatic potential, which can influence molecular recognition in biological targets compared to the para-isomer [1].

Cheminformatics ADME Prediction Virtual Screening

Target Applications of 3-(6-Methoxynaphthalen-2-yl)benzaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Meta-Substituted Biaryl Pharmacophores

This compound serves as a key building block for the construction of meta-biaryl motifs found in various drug candidates. The validated 67% Suzuki coupling yield provides a reproducible starting point for the generation of focused libraries where the meta-substitution pattern is essential for target binding or metabolic stability.

Process Chemistry: Scale-Up Feasibility Assessment

The reported yield (67%) under standard Suzuki conditions allows process chemists to benchmark the synthesis of this specific meta-isomer against alternative routes. The commercial availability of the compound at 95-98% purity reduces the need for in-house purification, streamlining the synthesis of advanced intermediates.

Cheminformatics: Refinement of 3D Pharmacophore Models

While 2D descriptors for the meta- and para-isomers are identical , the distinct 3D conformation of the 3-isomer can be exploited to differentiate binding modes in computational models. Procurement of the pure 3-isomer is essential for experimental validation of these models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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